molecular formula C20H17ClN2O2 B6547420 N-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946230-26-8

N-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547420
CAS No.: 946230-26-8
M. Wt: 352.8 g/mol
InChI Key: PVDCUTRZBYQJQA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 946230-26-8) is a small molecule with a molecular formula of C20H17ClN2O2 and a molecular weight of 352.81 g/mol . This pyridine-3-carboxamide derivative features a core structure substituted with 2-chlorophenyl and 4-methylphenyl groups, making it a subject of interest in early-stage drug discovery and medicinal chemistry research . The compound is recognized for its potential as a versatile scaffold in the design of enzyme inhibitors and receptor modulators, with particular research relevance in the exploration of kinase inhibitors and G-protein-coupled receptor (GPCR) targets . Its structural motif is found in compounds investigated for antiplasmodial activity, providing a starting point for the development of novel therapeutic agents . Available in various quantities, this product is supplied with a minimum purity of 90% and is intended for research applications such as hit identification, lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-6-8-15(9-7-14)12-23-13-16(10-11-19(23)24)20(25)22-18-5-3-2-4-17(18)21/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDCUTRZBYQJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related pyridinecarboxamides:

Compound Name Substituent at Pyridine N1 Substituent at Carboxamide C3 Additional Modifications Molecular Formula Molar Mass (g/mol)
Target Compound : N-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 4-methylbenzyl 2-chlorophenyl None C21H17ClN2O2* 364.83*
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 3-chlorobenzyl 4-chlorophenyl 5-chloro on pyridine C19H13Cl3N2O2 403.26
5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-chlorobenzyl 4-methoxyphenyl 5-chloro on pyridine C20H16Cl2N2O3 403.26
N-(4-carbamoylphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide 3-(trifluoromethyl)benzyl 4-carbamoylphenyl None C21H15F3N3O3 429.36
N-(4-chlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide 4-methylbenzyl 4-chlorophenyl Hydrazinecarboxamide linkage C22H19ClN4O3* 434.86*

Functional Implications of Substituents

Pyridine N1 Substituents: The 4-methylbenzyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., 3-chlorobenzyl in ).

Carboxamide C3 Substituents: 2-Chlorophenyl (target compound) vs. 4-chlorophenyl (): The ortho-chloro substituent may introduce steric hindrance, affecting binding pocket interactions.

Pyridine Ring Modifications :

  • A 5-chloro substituent () alters the electronic environment of the pyridine ring, possibly enhancing electrophilic interactions with biological targets.

Preparation Methods

Core Dihydropyridine Synthesis via Multicomponent Reactions

The dihydropyridine scaffold forms the foundation of the target compound. A proven approach involves multicomponent reactions (MCRs) that simultaneously assemble the ring system and introduce key substituents. In a method adapted from , 2-chlorobenzaldehyde , cyanothioacetamide , and malononitrile dimer react in ethanol with N-methylmorpholine as a base (Scheme 1). This sequential reaction proceeds via:

  • Knoevenagel condensation between 2-chlorobenzaldehyde and cyanothioacetamide to form a thioacrylamide intermediate.

  • Michael addition of the malononitrile dimer anion, followed by cyclocondensation to yield a 1,4-dihydropyridine derivative.

The product, 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile (68% yield), confirms the viability of MCRs for constructing chlorophenyl-substituted dihydropyridines . For the target compound, replacing malononitrile with a carboxamide precursor could directly install the 3-carboxamide group.

Hydrothermal Synthesis of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

The 6-oxo group in the target compound suggests lactam formation or oxidation of a dihydropyridine precursor. A patent by describes a hydrothermal method for 6-oxo-1,6-dihydropyridine-3-carboxylic acid using 2-chloro-5-trifluoromethylpyridine and water at 100–180°C for 24–72 hours. Key advantages include:

  • High crystallinity : Reduced thermal stress and defects enhance stability.

  • Eco-friendly solvent : Water eliminates need for organic solvents.

ParameterValue
Temperature100–180°C
Reaction Time24–72 hours
Yield>80%

This method could be modified by substituting 2-chloro-5-trifluoromethylpyridine with a 3-carboxamide precursor to directly form the 6-oxo-1,6-dihydropyridine-3-carboxamide core .

Introduction of the 4-Methylbenzyl Group via Alkylation

The 1-[(4-methylphenyl)methyl] substituent is introduced via N-alkylation. A protocol from demonstrates palladium-catalyzed coupling for installing aryl groups on pyridine derivatives. While the target compound requires alkylation rather than arylation, analogous conditions using 4-methylbenzyl chloride and a dihydropyridine precursor are feasible.

Optimized Alkylation Conditions :

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Temperature : 80°C for 12 hours.

  • Yield : ~70–85% (estimated based on ).

Post-alkylation, the 6-oxo group is retained by avoiding strong reducing agents.

Carboxamide Formation via Coupling Reactions

The N-(2-chlorophenyl)carboxamide moiety is installed through amide bond formation. A crystal structure study of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide validates the stability of such amides under ambient conditions.

Stepwise Procedure :

  • Activation : Convert 6-oxo-1,6-dihydropyridine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Aminolysis : React with 2-chloroaniline in tetrahydrofuran (THF) at 0–5°C.

ReagentMolar RatioTemperatureYield
3-Carboxylic Acid1.0 equiv0–5°C85%
2-Chloroaniline1.2 equiv

This method ensures minimal epimerization and high purity .

Integrated Synthetic Route

Combining the above steps yields the target compound:

Step 1 : Synthesize 6-oxo-1,6-dihydropyridine-3-carboxylic acid via hydrothermal reaction .
Step 2 : Convert to acid chloride and couple with 2-chloroaniline to form N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide .
Step 3 : Alkylate the 1-position with 4-methylbenzyl chloride under basic conditions .

Overall Yield : ~50–60% (estimated from stepwise yields).

Structural Validation and Analytical Data

Single-crystal X-ray diffraction (SC-XRD), as performed in , confirms the planar dihydropyridine ring and amide geometry. Key bond lengths and angles align with reported values:

ParameterValue (Å/°)
C6–O1 (carbonyl)1.221(3)
N1–C7 (amide)1.336(2)
Dihedral Angle8.5° (ring vs. amide)

¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-5), 7.58–7.23 (m, 8H, aromatic), 5.12 (s, 2H, CH₂), 2.34 (s, 3H, CH₃).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at the 3-position necessitates protecting group strategies.

  • Lactam Stability : The 6-oxo group may undergo unintended reduction; mild oxidizing agents (e.g., MnO₂) are recommended.

  • Scale-up : Hydrothermal reactions require specialized equipment, suggesting alternative solvent systems for industrial applications.

Q & A

Q. What are the standard synthetic routes for N-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting from commercially available precursors like 2-aminobenzamide and halogenated benzyl derivatives. Key steps include:

  • Amide bond formation : Coupling the pyridine-3-carboxylic acid core with the 2-chlorophenylamine group using coupling agents like EDCI/HOBt .
  • Benzylation : Introducing the 4-methylbenzyl group via nucleophilic substitution or Mitsunobu reactions, often requiring polar aprotic solvents (e.g., DMF) and catalysts like triethylamine .
  • Oxidation : Selective oxidation of the pyridine ring to the 6-oxo-dihydropyridine state using oxidizing agents such as KMnO₄ or MnO₂ .
    Optimization : Reaction yields (60–85%) can be improved by controlling temperature (60–100°C), solvent polarity, and purification via recrystallization or column chromatography .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at δ 165–170 ppm) .
    • IR : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ ≈ 382.8 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, often using SHELX software for refinement .

Q. What preliminary biological activities have been reported for dihydropyridine carboxamide derivatives, and how are these assays designed?

Dihydropyridine derivatives are screened for:

  • Enzyme Inhibition : Assays against kinases or proteases (IC₅₀ values < 10 µM in some cases) using fluorescence-based activity probes .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ ~20 µM) .
    Experimental Design : Dose-response curves, positive controls (e.g., doxorubicin), and triplicate replicates ensure statistical rigor .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction provides atomic-level resolution of the dihydropyridine ring conformation and substituent orientations. Key findings include:

  • Torsional angles : The 4-methylbenzyl group adopts a ~45° dihedral angle relative to the pyridine ring, influencing steric interactions .
  • Hydrogen bonding : The carboxamide NH forms intramolecular bonds with the pyridine carbonyl oxygen, stabilizing the lactam tautomer .
    Challenges : Disorder in the chlorophenyl group or solvent molecules may require SHELXL refinement with restraints (e.g., DFIX, FLAT) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can SAR studies be designed?

Structure-Activity Relationship (SAR) Insights :

  • Chlorine vs. Fluorine : The 2-chlorophenyl group enhances lipophilicity (logP +0.5) and target binding compared to fluoro analogs, as shown in docking studies .
  • 4-Methylbenzyl : Substitution with bulkier groups (e.g., trifluoromethyl) reduces solubility but increases metabolic stability .
    Methodology :
  • In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .
  • Pharmacokinetic Profiling : Assess logP, plasma protein binding, and microsomal stability to prioritize analogs .

Q. How can researchers reconcile contradictory data in biological activity reports for dihydropyridine derivatives?

Contradictions often arise from assay variability or structural impurities:

  • Case Example : A compound may show potent in vitro kinase inhibition but weak in vivo efficacy due to poor bioavailability.
    Resolution Strategies :
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products .
  • Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) .

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) predict electrophilic sites (e.g., pyridine C-2 position) based on Fukui indices .
  • pKa Estimation : Tools like MarvinSketch estimate protonation states (e.g., carboxamide NH pKa ~10.5) to guide reaction conditions .

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